Home > Products > Screening Compounds P124204 > N-(2-butyl-2H-tetrazol-5-yl)-3-nitrobenzamide
N-(2-butyl-2H-tetrazol-5-yl)-3-nitrobenzamide -

N-(2-butyl-2H-tetrazol-5-yl)-3-nitrobenzamide

Catalog Number: EVT-4684422
CAS Number:
Molecular Formula: C12H14N6O3
Molecular Weight: 290.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrazoles, five-membered heterocyclic compounds with four nitrogen atoms, are widely studied in various scientific disciplines. [] They serve as bioisosteres for carboxylic acids due to their similar acidity and metabolic stability. [, , ] N-(2-butyl-2H-tetrazol-5-yl)-3-nitrobenzamide, if synthesized, would belong to a class of substituted tetrazoles. Its potential applications could lie in medicinal chemistry as a building block for pharmaceuticals, or as a ligand in coordination chemistry due to the presence of nitrogen donor atoms.

Synthesis Analysis
  • Formation of the tetrazole ring: Starting from a nitrile precursor, the tetrazole ring can be constructed via a [3+2] cycloaddition reaction with an azide source. [, , ]
Mechanism of Action
  • Enzyme inhibition: The compound could interact with the active site of an enzyme, disrupting its catalytic activity. [, ]
  • Receptor binding: It could bind to specific receptors, either activating or blocking downstream signaling pathways. [, , ]
Applications
  • Medicinal chemistry: Tetrazole derivatives are frequently explored as antihypertensive, [, ] antibacterial, [] and anti-inflammatory agents. []
  • Energetic materials: Nitrogen-rich tetrazole derivatives have potential applications as high-energy-density materials (HEDMs). [, ]
  • Coordination chemistry: Tetrazole ligands can form diverse coordination complexes with metal ions, finding applications in catalysis and materials science. [, ]

Losartan

  • Compound Description: Losartan (2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid) is a highly selective, orally active, non-peptide angiotensin II receptor antagonist. It is used to treat hypertension by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II via type ATI receptor blockage. Losartan is rapidly absorbed after oral administration, reaching peak concentrations within 1–2 hours. Its active carboxylic acid metabolite, EXP-3174, is approximately ten times more potent [].

EXP-3174

  • Compound Description: EXP-3174 (2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid) is the active metabolite of Losartan. It exhibits significantly higher potency compared to the parent drug, approximately tenfold greater, in antagonizing angiotensin II receptors. This difference in activity highlights the impact of structural modifications on pharmacological effects. Studies in healthy volunteers have shown a strong correlation between EXP-3174 plasma concentrations and angiotensin II antagonism, suggesting that it significantly contributes to Losartan's therapeutic effect [].

N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

  • Compound Description: SCH 900822 is a potent and selective human glucagon receptor (hGCGR) antagonist. It exhibits exceptional selectivity for hGCGR over the human glucagon-like peptide-1 receptor. Oral administration of SCH 900822 has demonstrated promising results in preclinical models of diabetes, including lowering 24-hour nonfasting glucose levels in mice with diet-induced obesity and improving glucose tolerance in streptozotocin-treated mice [].

2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid (2-Me-Tet-AMPA)

  • Compound Description: 2-Me-Tet-AMPA is a selective agonist for (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors, demonstrating significantly higher potency compared to AMPA. This compound exists as enantiomers, with the (S)-enantiomer exhibiting a more potent pharmacological profile as an AMPA receptor agonist. Notably, 2-Me-Tet-AMPA shows subunit selectivity among AMPA receptor subtypes, displaying a preference for GluR3 and GluR4. It is considered a valuable tool for studying the physiological roles of distinct AMPA receptor subtypes [].
  • Compound Description: HX-1920 is a compound that has been investigated for its protective effects against cisplatin-induced nephrotoxicity in rats. Preclinical studies have shown that HX-1920 can enhance the urinary excretion of cisplatin and mitigate cisplatin-induced elevations in markers of kidney damage, such as urinary N-acetyl-β-D-glucosaminidase and blood urea nitrogen. Importantly, HX-1920 does not seem to interfere with the antitumor activity of cisplatin, as demonstrated by its lack of impact on the survival of mice with P388 leukemia cells treated with cisplatin [].

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

  • Compound Description: BIRB 796 acts as an inhibitor of p38α MAP kinase, an enzyme implicated in inflammatory responses. This compound has progressed to clinical trials for treating autoimmune diseases. Key structural features contributing to its inhibitory activity include the tert-butyl group, an aromatic ring at the N-2 position of the pyrazole, and pharmacophores such as morpholine in the ATP-binding domain of p38α [].

5-(2-Ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine (Lu 25–109)

  • Compound Description: Lu 25–109 is an M1 muscarinic agonist undergoing research for Alzheimer's disease treatment. It is extensively metabolized in several species, including humans, primarily through cytochrome P450 enzymes in the liver. The metabolism involves N-demethylation, N-oxidation, N-deethylation, and oxidation to pyridinium and pyridone derivatives []. Some metabolites, like the N-oxide (Lu 32–181) and the N-deethyl-2-pyridone (Lu 35–026), reach higher plasma concentrations than the parent compound, indicating their potential pharmacological significance [].

4,4'-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2'-bipyridine (HN4tbubipy)

  • Compound Description: HN4tbubipy is a highly selective N-donor ligand with potential applications in separating trivalent actinides from lanthanides. This compound forms stable complexes with both Cm(III) and Eu(III), as revealed by time-resolved laser fluorescence spectroscopy (TRLFS) studies. Despite its lack of preferential binding to actinides over lanthanides, HN4tbubipy's coordination chemistry and complexation properties make it an interesting subject for further investigation in the field of metal separation [].

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C] butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

  • Compound Description: BMY-22089 is a compound synthesized using a convergent approach involving a [14C] label. While its specific biological activity isn't detailed, the presence of a tetrazole ring and complex substituents suggests potential interactions with biological targets. The use of a radiolabel highlights its utility in metabolic and pharmacokinetic studies [].

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound serves as a precursor to energetic materials. Its structure, characterized by X-ray crystallography, reveals a network of intermolecular hydrogen bonds, contributing to its stability. Sensitivity tests demonstrate its potential as an energetic material, with relatively low impact and friction sensitivity [].

2‐n‐Butyl‐3‐[2′‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐ylmethyl]‐1‐azonia‐3‐azaspiro[4.4]non‐1‐en‐4‐one bromide sesquihydrate (Irbesartan)

  • Compound Description: Irbesartan, an angiotensin II receptor antagonist, exists in various forms, including an amorphous form. This form, characterized by its lack of long-range crystalline order, may offer advantages like improved solubility and bioavailability compared to crystalline counterparts. The development of amorphous forms of drugs is an active area of research in pharmaceutical science to enhance their therapeutic profiles [, ].

3-methyl-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile (Compound 10)

  • Compound Description: Compound 10 exhibits high binding affinity for metabotropic glutamate receptor subtype 5 (mGluR5), making it a potential candidate for PET imaging agents targeting this receptor. In vivo studies in rats demonstrated its ability to specifically bind to mGluR5-rich brain regions. These findings suggest that Compound 10 and its derivatives hold promise as PET ligands for studying and quantifying mGluR5, potentially aiding in diagnosing and monitoring neurological disorders associated with mGluR5 dysregulation [].

N-[4-(9-dimethylimino-9H-benzo[a]phenoxazin-5-ylamino)butyl]-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide chloride (RR11)

  • Compound Description: RR11 is a potent and selective cyclooxygenase-1 (COX-1) inhibitor. It exhibits an IC50 of 0.032 μM for COX-1, demonstrating its high potency in blocking this enzyme. Moreover, RR11 displays significant selectivity for COX-1 over COX-2, with a selectivity index of 75. These properties make RR11 a promising candidate for further development as a potential therapeutic agent, particularly in contexts where selective COX-1 inhibition is desired [].

3-(6-(4-(2-(3,4-bis(4-methoxyphenyl)isoxazole-5-yl)acetamido)butyl)amino-6-oxohexyl)-2-[7-(1,3-dihydro-1,1-dimethyl-3-ethyl 2H-benz[e]indolin-2-yl-idene)-1,3,5-heptatrienyl]-1,1-dimethyl-3-(6-carboxilato-hexyl)-1H-benz[e]indolium chloride, 23 (MSA14)

  • Compound Description: MSA14 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). It exhibits high potency with an IC50 value of 0.087 μM against COX-1 while showing no inhibitory activity against COX-2 even at a concentration of 50 μM. This remarkable selectivity (SI > 874) makes it a valuable compound for investigating the specific roles of COX-1 in various biological processes and potentially for developing therapies where selective COX-1 inhibition is desired [].

[O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione (Compound 10)

  • Compound Description: This compound, often referred to as [(11)C]10, represents the first promising agonist PET tracer for the 5-HT1A receptor. Preclinical studies have demonstrated its ability to bind specifically to 5-HT1A receptors in the brain, as evidenced by blocking studies using known 5-HT1A ligands such as WAY100635 and 8-OH-DPAT. This breakthrough holds significant potential for advancing our understanding of 5-HT1A receptor function in vivo and its implications in various neurological and psychiatric disorders [].

Properties

Product Name

N-(2-butyl-2H-tetrazol-5-yl)-3-nitrobenzamide

IUPAC Name

N-(2-butyltetrazol-5-yl)-3-nitrobenzamide

Molecular Formula

C12H14N6O3

Molecular Weight

290.28 g/mol

InChI

InChI=1S/C12H14N6O3/c1-2-3-7-17-15-12(14-16-17)13-11(19)9-5-4-6-10(8-9)18(20)21/h4-6,8H,2-3,7H2,1H3,(H,13,15,19)

InChI Key

QYGAJZHWJBYFBL-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.